4-Fluorobenzotrifluoride

Catalog No.
S773470
CAS No.
402-44-8
M.F
C7H4F4
M. Wt
164.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzotrifluoride

CAS Number

402-44-8

Product Name

4-Fluorobenzotrifluoride

IUPAC Name

1-fluoro-4-(trifluoromethyl)benzene

Molecular Formula

C7H4F4

Molecular Weight

164.1 g/mol

InChI

InChI=1S/C7H4F4/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H

InChI Key

UNNNAIWPDLRVRN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(F)(F)F)F

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)F

Microbial Defluorination

Synthesis of Biphenyl Compounds

Synthesis of Fluoxetine

Synthesis of Aminomethyltetrahydronaphthalene Derivatives

Synthesis of Fluorinated Epoxy Resins

Synthesis of Fluorinated Liquid Crystals

4-Fluorobenzotrifluoride is an organic compound characterized by the molecular formula C7H4F4 and a molecular weight of 164.1 g/mol. It is a colorless liquid that is highly flammable and exhibits strong solvent properties. The compound is recognized for its trifluoromethyl and fluorine substituents, which enhance its reactivity and utility in various chemical applications. Its CAS number is 402-44-8, and it is commonly utilized in synthetic organic chemistry due to its unique electronic properties and structural characteristics .

, primarily involving nucleophilic aromatic substitution and electrophilic aromatic substitution. The presence of the trifluoromethyl group significantly influences reaction pathways, making it a valuable intermediate in the synthesis of various fluorinated compounds. For instance, it can react with nucleophiles to form substituted products under specific conditions, often utilizing catalysts such as silver oxide or barium oxide .

Additionally, it has been involved in regioselective reactions where the introduction of fluorine atoms modifies the reactivity of the aromatic ring, allowing for selective functionalization .

Several synthesis methods have been developed for 4-Fluorobenzotrifluoride:

  • Electrophilic Fluorination: This method typically involves the use of Selectfluor or other fluorinating agents in the presence of silver oxide or barium oxide in acetone at elevated temperatures (23-90°C) to achieve high yields .
  • Nucleophilic Substitution: The compound can also be synthesized via nucleophilic aromatic substitution reactions involving suitable precursors and nucleophiles under controlled conditions .
  • Rearrangement Reactions: Some synthetic routes exploit rearrangement mechanisms to introduce fluorine into the aromatic system effectively.

These methods highlight the versatility of 4-Fluorobenzotrifluoride as a synthetic building block in organic chemistry.

4-Fluorobenzotrifluoride finds applications across various fields:

  • Solvent: Due to its excellent solvent properties, it is used in chemical synthesis and extraction processes.
  • Intermediate: It serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fluorinated compounds.
  • Material Science: The compound is utilized in developing advanced materials due to its unique electronic properties.

Its ability to modify chemical reactivity makes it a valuable tool for chemists working on fluorinated derivatives .

Interaction studies involving 4-Fluorobenzotrifluoride focus on its reactivity with biological molecules and other chemicals. Research indicates that its trifluoromethyl group can significantly alter interaction profiles with enzymes and receptors, potentially leading to novel therapeutic agents or agrochemicals. Additionally, studies on similar compounds suggest that understanding these interactions could unveil new pathways for drug design and development .

Several compounds share structural similarities with 4-Fluorobenzotrifluoride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
BenzotrifluorideC7H5F3Lacks fluorine at the para position; used as a solvent.
4-TrifluoromethylbenzeneC7H4F3Contains a trifluoromethyl group; used in material science.
2-FluorobenzotrifluorideC7H5F4Fluorine at ortho position; different reactivity patterns.

Uniqueness of 4-Fluorobenzotrifluoride: The combination of both trifluoromethyl and fluorine groups at specific positions on the benzene ring makes 4-Fluorobenzotrifluoride particularly reactive compared to its analogs. This unique substitution pattern enhances its utility in synthetic applications while also influencing its biological activity.

XLogP3

3.3

Boiling Point

103.5 °C

Melting Point

-41.7 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

402-44-8

Wikipedia

4-Fluorobenzotrifluoride

General Manufacturing Information

Benzene, 1-fluoro-4-(trifluoromethyl)-: INACTIVE

Dates

Modify: 2023-08-15

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